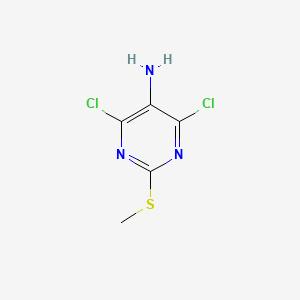

4,6-Dichloro-2-(methylthio)-5-pyrimidineamine

Description

BenchChem offers high-quality 4,6-Dichloro-2-(methylthio)-5-pyrimidineamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-2-(methylthio)-5-pyrimidineamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dichloro-2-methylsulfanylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3S/c1-11-5-9-3(6)2(8)4(7)10-5/h8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDZQZVTGOIZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,6-dichloro-2-(methylthio)-5-pyrimidineamine CAS number 333388-03-7

An In-Depth Technical Guide to 4,6-dichloro-2-(methylthio)-5-pyrimidineamine (CAS 333388-03-7)

Executive Overview

4,6-dichloro-2-(methylthio)-5-pyrimidineamine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. As a substituted pyrimidine, it belongs to a class of structures that form the core of numerous therapeutic agents. Its specific arrangement of reactive chloro-groups, an electron-donating amine, and a methylthio moiety makes it a versatile synthon, or building block, for constructing more complex molecular architectures. This guide provides a detailed examination of its chemical properties, plausible synthetic routes, characteristic reactivity, and its role as a strategic intermediate in the development of active pharmaceutical ingredients (APIs). Particular emphasis is placed on the principles of its synthesis and its utility in nucleophilic aromatic substitution reactions, drawing parallels with structurally similar and commercially significant analogs.

Introduction to the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in drug discovery, integral to the structure of nucleobases in DNA and RNA and present in a wide array of approved drugs, including antivirals, anticancer agents, and cardiovascular medications. The strategic placement of various functional groups onto this core allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

4,6-dichloro-2-(methylthio)-5-pyrimidineamine (Compound 1 ) is a prime example of such a strategically substituted intermediate. The two chlorine atoms at the C4 and C6 positions serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse functionalities. The amino group at C5 and the methylthio group at C2 act as important modulating elements, influencing the electronic nature of the ring and providing additional points for chemical modification or interaction with biological targets.

While Compound 1 itself is a valuable research chemical, its structural cousin, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (CAS 145783-15-9), is a well-documented key intermediate in the synthesis of Ticagrelor, a potent antiplatelet drug used to prevent thrombotic events.[1][2] The synthetic logic and reactivity patterns established for the propylthio analog are directly applicable to understanding the potential of the methylthio compound presented here.

Physicochemical and Structural Characteristics

The molecular structure of Compound 1 is defined by a pyrimidine core with five substituents. A comprehensive summary of its key properties is provided below.

| Property | Value | Source |

| CAS Number | 333388-03-7 | - |

| Molecular Formula | C₅H₅Cl₂N₃S | Computed |

| Molecular Weight | 210.09 g/mol | Computed |

| IUPAC Name | 4,6-dichloro-2-(methylthio)pyrimidin-5-amine | - |

| SMILES | CS(C1=NC(Cl)=C(N)C(Cl)=N1) | - |

| Appearance | Light yellow to brown solid | [3] |

Synthesis and Manufacturing Insights

The synthesis of substituted dichloropyrimidines like Compound 1 typically follows a multi-step sequence starting from simple, commercially available precursors. The causality behind the chosen reaction sequence is to build the core ring structure first, followed by functionalization steps (nitration, chlorination) to install the necessary reactive groups, and finally, a reduction to yield the target amine. A plausible and industrially relevant synthetic pathway can be adapted from established methods for the propylthio analog.[4]

Proposed Retrosynthetic Pathway

A logical retrosynthesis involves the reduction of a nitro-intermediate, which is formed via chlorination of a dihydroxypyrimidine. This precursor is synthesized through nitration and S-alkylation of a starting material like 2-thiobarbituric acid.

Caption: Retrosynthetic analysis for the target compound.

Experimental Protocol: A Plausible Synthetic Workflow

The following protocol is a representative, step-by-step methodology based on established chemical transformations for analogous compounds.[4]

Step 1: S-Methylation of 2-Thiobarbituric Acid

-

Suspend 2-thiobarbituric acid in an aqueous or alcoholic solvent.

-

Add a base, such as sodium hydroxide, to deprotonate the thiol, forming a thiolate salt. The formation of the thiolate is crucial as it is a much more potent nucleophile for the subsequent alkylation step.

-

Introduce a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), and maintain the reaction at a controlled temperature (e.g., 30-40°C).

-

Upon completion, acidify the mixture to precipitate the product, 4,6-dihydroxy-2-(methylthio)pyrimidine.

-

Isolate the product by filtration, wash with water, and dry.

Step 2: Nitration

-

Dissolve the product from Step 1 in a suitable acid, such as glacial acetic acid or sulfuric acid.

-

Cool the solution to 0-5°C. This low temperature is critical to control the exothermic nitration reaction and prevent unwanted side products.

-

Add a nitrating agent, such as fuming nitric acid or a mixture of nitric and sulfuric acids, dropwise while maintaining the low temperature. The electrophile, the nitronium ion (NO₂⁺), attacks the electron-rich pyrimidine ring, preferentially at the C5 position activated by the two hydroxyl groups.

-

After the addition is complete, allow the reaction to proceed to completion.

-

Quench the reaction by pouring it onto ice, which precipitates the 4,6-dihydroxy-5-nitro-2-(methylthio)pyrimidine.

-

Isolate by filtration, wash, and dry.

Step 3: Chlorination

-

Suspend the nitro-pyrimidine from Step 2 in a high-boiling inert solvent or use the chlorinating agent as the solvent.

-

Add a chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline). This step converts the hydroxyl groups into chloro groups, which are far superior leaving groups for subsequent SNAr reactions.

-

Heat the mixture under reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully quench the excess chlorinating agent with ice water.

-

Extract the product, 4,6-dichloro-5-nitro-2-(methylthio)pyrimidine, into an organic solvent, wash, dry, and concentrate.

Step 4: Reduction of the Nitro Group

-

Dissolve the dichloro-nitro compound from Step 3 in a suitable solvent like acetic acid or an alcohol/water mixture.

-

Add a reducing agent. For industrial scale, reducing metals like iron powder in acetic acid are cost-effective and efficient.[4] Alternatively, catalytic hydrogenation (e.g., H₂ over Pd/C) or other reagents like sodium dithionite can be used.[5] The choice of reductant is critical to selectively reduce the nitro group without affecting the chloro-substituents.

-

Maintain the reaction at a controlled temperature (e.g., 60-70°C for iron/acetic acid) until the starting material is consumed.

-

Filter off the catalyst or inorganic byproducts.

-

Neutralize the filtrate and extract the final product, 4,6-dichloro-2-(methylthio)-5-pyrimidineamine, into an organic solvent.

-

Purify the product by crystallization or chromatography.

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of Compound 1 stems from the high reactivity of its C4 and C6 chloro-substituents towards nucleophiles in SNAr reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the two electron-withdrawing chlorine atoms, making the C4 and C6 positions highly electrophilic and susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The rate and selectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions.[6]

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Studies on related 4,6-dichloropyrimidines show that primary aliphatic amines and anilines readily displace one of the chloro groups under mild conditions.[6] The presence of the C5 amino group in Compound 1 provides additional electron density to the ring, which may slightly decrease the reactivity of the chloro groups compared to a non-aminated analog, but they remain highly susceptible to substitution.

Applications in Drug Discovery and Development

Core Building Block for API Synthesis

Compound 1 is an ideal starting point for generating libraries of novel compounds for biological screening. By reacting it with various amines, alcohols, or thiols, researchers can systematically explore the structure-activity relationship (SAR) of a new chemical series.

Case Study: The Ticagrelor Synthesis via the Propylthio Analog

The most prominent application of a compound of this class is the use of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine in the synthesis of Ticagrelor.[1][5] This multi-step synthesis showcases the strategic importance of the dichloropyrimidine intermediate.

-

Diazotization and Azide Formation: The 5-amino group is converted to a diazonium salt, which is then displaced by an azide to form an azidopyrimidine.

-

Cyclization: The azido group undergoes an intramolecular cyclization with the adjacent pyrimidine nitrogen to form the fused triazole ring, creating the[5][6][7]triazolo[4,5-d]pyrimidine core of Ticagrelor.

-

Nucleophilic Substitution: One of the chloro groups on the original pyrimidine ring is displaced by the amine of a chiral cyclopropylamine side chain.

-

Final Coupling: The other chloro group is displaced by coupling with the final chiral cyclopentane side chain.

This sequence highlights how each functional group of the starting intermediate is strategically utilized to construct the final, complex API. The methylthio analog (Compound 1 ) can be envisioned to participate in analogous transformations to create novel P2Y12 antagonists or other enzyme inhibitors.

Caption: Synthetic pathway from pyrimidine to Ticagrelor core.

Safety, Handling, and Storage

As with all laboratory chemicals, 4,6-dichloro-2-(methylthio)-5-pyrimidineamine should be handled with appropriate care. While specific toxicity data for this exact compound is limited, data from structurally related dichloropyrimidines provides guidance.

-

Hazard Identification: Structurally similar compounds are classified as harmful if swallowed, causing skin and eye irritation or damage, and may cause respiratory irritation.[2][8]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[3]

Conclusion

4,6-dichloro-2-(methylthio)-5-pyrimidineamine is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and drug development. Its densely functionalized structure, featuring two reactive chloro-substituents, provides a robust platform for generating diverse molecular libraries through nucleophilic aromatic substitution. The well-established synthetic routes and the proven utility of its close analogs, particularly in the synthesis of blockbuster drugs like Ticagrelor, underscore its strategic importance. For researchers and drug development professionals, this compound represents a key building block for the rational design and synthesis of novel therapeutic agents.

References

- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

-

Lynch, D. E., & McClenaghan, I. (2000). 4,6-Dichloro-2-(methylthio)pyrimidine. Acta Crystallographica Section C: Crystal Structure Communications, C56, e536. Available at: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Patsnap. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.

Sources

- 1. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 2. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]

- 5. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 4,6-Dichloro-2-(methylthio)pyrimidine | C5H4Cl2N2S | CID 80531 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 4,6-dichloro-2-(methylthio)-5-pyrimidineamine

Foreword: The Imperative of Unambiguous Structural Verification in Drug Discovery

In the landscape of modern drug development, pyrimidine scaffolds are of paramount importance, forming the core of a multitude of therapeutic agents. The precise molecular architecture of these compounds is the primary determinant of their biological activity and pharmacological profile. Consequently, the unambiguous elucidation of their structure is a cornerstone of chemical synthesis and drug discovery. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the definitive structural characterization of 4,6-dichloro-2-(methylthio)-5-pyrimidineamine, a compound of significant interest in medicinal chemistry. We will delve into the practical and theoretical considerations of multi-technique analysis, moving beyond a mere recitation of protocols to a deeper understanding of the causality behind our experimental choices.

Introduction to the Target Molecule: 4,6-dichloro-2-(methylthio)-5-pyrimidineamine

4,6-dichloro-2-(methylthio)-5-pyrimidineamine is a highly functionalized pyrimidine derivative. Its structure, featuring two chlorine atoms, an amine group, and a methylthio substituent, presents a unique set of analytical challenges and opportunities. The strategic placement of these functional groups suggests its potential as a versatile intermediate in the synthesis of novel bioactive molecules.

Molecular Formula: C₅H₅Cl₂N₃S

Molecular Weight: 210.08 g/mol

CAS Number: 333388-03-7[1]

The following sections will detail a systematic and self-validating workflow for the complete structural confirmation of this molecule.

The Analytical Blueprint: A Multi-faceted Approach

The definitive elucidation of a novel chemical entity is rarely accomplished with a single analytical technique. Instead, a confluence of spectroscopic and spectrometric methods is employed to build a comprehensive and irrefutable structural picture. Our approach for 4,6-dichloro-2-(methylthio)-5-pyrimidineamine is a logical progression of analyses, each providing a unique piece of the structural puzzle.

Caption: A logical workflow for the structure elucidation of 4,6-dichloro-2-(methylthio)-5-pyrimidineamine.

Mass Spectrometry: The First Glimpse into Molecular Identity

Mass spectrometry (MS) provides the foundational data points of molecular weight and elemental composition. For a halogenated compound like ours, the isotopic distribution of chlorine is a key confirmatory feature.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: A dilute solution of the compound (approximately 10-100 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Method: The sample solution is infused directly into the ESI source. The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Anticipated Data & Interpretation

The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. The natural abundance of ³⁵Cl is approximately 75.8% and ³⁷Cl is 24.2%. Therefore, we expect to see a cluster of peaks for the [M+H]⁺ ion.

| Ion | Calculated m/z | Expected Relative Abundance |

| [C₅H₆³⁵Cl₂N₃S]⁺ | 209.9765 | 100% |

| [C₅H₆³⁵Cl³⁷ClN₃S]⁺ | 211.9735 | 65% |

| [C₅H₆³⁷Cl₂N₃S]⁺ | 213.9706 | 10.5% |

The high-resolution measurement of the monoisotopic peak allows for the confident determination of the elemental formula, which must align with the predicted C₅H₅Cl₂N₃S.

Fragmentation Analysis: Electron impact (EI) or collision-induced dissociation (CID) can provide structural insights. Key fragmentation pathways for halogenated pyrimidines often involve the loss of chlorine radicals or the entire substituent groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Instrumentation: A standard FT-IR spectrometer equipped with an ATR accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Anticipated Data & Interpretation

Based on the structure of 4,6-dichloro-2-(methylthio)-5-pyrimidineamine, we anticipate the following characteristic vibrational modes.[2][3]

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450-3300 | N-H stretching (asymmetric and symmetric) | Primary amine (-NH₂) |

| 3100-3000 | C-H stretching | Aromatic C-H (if present) |

| 2950-2850 | C-H stretching | Methyl group (-SCH₃) |

| 1650-1550 | C=N and C=C stretching | Pyrimidine ring |

| 1640-1560 | N-H bending (scissoring) | Primary amine (-NH₂) |

| 1450-1350 | C-H bending | Methyl group (-SCH₃) |

| 800-600 | C-Cl stretching | Chloro substituents |

The presence of sharp bands in the N-H stretching region would be a strong indicator of the primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments will be employed.

Experimental Protocol: NMR Analysis

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Experiments:

-

¹H NMR: Standard proton spectrum.

-

¹³C NMR: Proton-decoupled carbon spectrum.

-

DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond C-H correlations.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) C-H correlations.[4]

-

Anticipated ¹H NMR Data & Interpretation

The ¹H NMR spectrum is expected to be relatively simple, with two key signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.0-6.0 | Singlet (broad) | 2H | -NH₂ | The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange.[5] |

| ~2.5 | Singlet | 3H | -SCH₃ | The methyl group attached to the sulfur atom is expected in this region. |

The absence of any other signals in the aromatic region would confirm the fully substituted nature of the pyrimidine ring.

Anticipated ¹³C NMR Data & Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C2 | Carbon attached to two nitrogen atoms and a sulfur atom. |

| ~160 | C4/C6 | Carbons attached to a nitrogen atom and a chlorine atom. |

| ~120 | C5 | Carbon attached to the amine group and two chlorine-bearing carbons. |

| ~15 | -SCH₃ | Methyl carbon attached to sulfur. |

2D NMR: Connecting the Dots

Caption: Expected key HSQC and HMBC correlations for 4,6-dichloro-2-(methylthio)-5-pyrimidineamine.

-

HSQC: A cross-peak will be observed between the methyl protons (~2.5 ppm) and the methyl carbon (~15 ppm), confirming their direct attachment.

-

HMBC: This is the critical experiment for confirming the overall structure. We expect to see:

-

A correlation between the methyl protons (~2.5 ppm) and the C2 carbon (~170 ppm), establishing the methylthio group's position.

-

A correlation between the amine protons (~5.5 ppm) and the C5 carbon (~120 ppm), confirming the position of the amino group.

-

X-ray Crystallography: The Definitive 3D Structure

While the combination of MS and NMR data provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise spatial arrangement of all atoms in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.

Expected Outcome

A successful X-ray crystallographic analysis will provide a 3D model of the molecule, confirming the connectivity established by NMR and providing precise measurements of bond lengths and angles. This data serves as the final, irrefutable piece of evidence for the structure of 4,6-dichloro-2-(methylthio)-5-pyrimidineamine.

Conclusion: A Self-Validating System for Structural Integrity

The structure elucidation of 4,6-dichloro-2-(methylthio)-5-pyrimidineamine, as outlined in this guide, represents a robust, self-validating system. Each analytical technique provides a layer of data that is corroborated and expanded upon by the subsequent analysis. The elemental composition from HRMS is consistent with the functional groups identified by FT-IR, which are in turn mapped onto a carbon-hydrogen framework by NMR. The connectivity established by 2D NMR is then definitively confirmed in three-dimensional space by X-ray crystallography. This integrated approach ensures the highest level of scientific rigor and provides the absolute structural confidence required for advancing promising molecules in the drug discovery pipeline.

References

-

ResearchGate. (n.d.). Fragmentation schemes of chlorpyrifos. Retrieved from [Link]

-

Lynch, D. E. (2014). 4,6-Dichloro-2-(methylthio)pyrimidine. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

-

MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4,6-dichloro-2-(methylthio)-5-pyrimidineamine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dichloro-2-(methylthio)-5-pyrimidineamine is a highly functionalized heterocyclic compound that has garnered significant interest in medicinal chemistry and drug development. Its unique structural features, including a pyrimidine core substituted with reactive chloro groups, a nucleophilic amine, and a methylthio moiety, make it a versatile building block for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications as a key intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4,6-dichloro-2-(methylthio)-5-pyrimidineamine is essential for its effective use in chemical synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₅Cl₂N₃S | [1] |

| Molecular Weight | 210.08 g/mol | [1] |

| CAS Number | 333388-03-7 | [1] |

| Appearance | Solid | - |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [1] |

The presence of two chlorine atoms on the pyrimidine ring significantly influences the molecule's reactivity, rendering the 4- and 6-positions susceptible to nucleophilic substitution. The amino group at the 5-position can also participate in various chemical transformations, further enhancing its utility as a synthetic intermediate.

Synthesis of 4,6-dichloro-2-(methylthio)-5-pyrimidineamine

The probable synthetic pathway commences with the synthesis of the precursor, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. This can be achieved by starting from diethyl malonate, which undergoes nitration, cyclization with thiourea, methylation, and finally chlorination.[2]

The crucial final step is the reduction of the nitro group at the 5-position to the desired amine. Various reducing agents can be employed for this transformation, with the choice of reagent being critical to avoid side reactions, particularly the reduction of the chloro substituents.

Below is a generalized experimental protocol for the reduction of the nitro precursor, based on methods used for similar compounds.

Experimental Protocol: Reduction of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine

Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions. Appropriate safety precautions must be taken.

Materials:

-

4,6-dichloro-2-(methylthio)-5-nitropyrimidine

-

Reducing agent (e.g., iron powder in acetic acid, sodium dithionite, or catalytic hydrogenation)

-

Solvent (e.g., acetic acid, ethanol, water, or a mixture)

-

Acid or base for pH adjustment (e.g., hydrochloric acid, sodium bicarbonate)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., sodium sulfate)

Procedure:

-

In a reaction vessel, dissolve or suspend 4,6-dichloro-2-(methylthio)-5-nitropyrimidine in a suitable solvent.

-

Add the chosen reducing agent portion-wise while monitoring the reaction temperature. For instance, when using iron powder, the reaction is typically carried out in acetic acid.

-

Stir the reaction mixture at a controlled temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., iron salts).

-

Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over a drying agent (e.g., sodium sulfate).

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure 4,6-dichloro-2-(methylthio)-5-pyrimidineamine.

Causality behind Experimental Choices:

-

Choice of Reducing Agent: The selection of the reducing agent is critical to selectively reduce the nitro group without affecting the chloro substituents on the pyrimidine ring. Iron in acetic acid is a classic and effective method for this transformation. Catalytic hydrogenation can also be employed, but the catalyst and conditions must be carefully chosen to avoid dehalogenation.

-

Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving or suspending the starting material. Acetic acid often serves as both a solvent and a proton source when using iron powder.

-

Workup Procedure: The workup is designed to remove the excess reducing agent and byproducts and to isolate the desired product. Neutralization is important to ensure the product is in its free amine form for efficient extraction into an organic solvent.

Applications in Drug Development

The structural motifs present in 4,6-dichloro-2-(methylthio)-5-pyrimidineamine make it a valuable scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[3] The pyrimidine core of the title compound can mimic the adenine ring of ATP, the natural substrate for kinases, allowing molecules derived from it to act as competitive inhibitors.

The two chlorine atoms at the 4 and 6 positions provide convenient handles for introducing various substituents through nucleophilic aromatic substitution reactions. This allows for the exploration of the chemical space around the pyrimidine core to optimize binding affinity and selectivity for a specific kinase target. The amino group at the 5-position can also be functionalized to further modulate the pharmacological properties of the resulting compounds.

While specific examples of drugs synthesized directly from 4,6-dichloro-2-(methylthio)-5-pyrimidineamine are not widely reported in publicly available literature, its close analogue, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, is a key intermediate in the synthesis of the antiplatelet drug Ticagrelor.[4][5][6] This highlights the importance of this class of compounds in the pharmaceutical industry.

Illustrative Synthetic Application: General Scheme for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized synthetic workflow where 4,6-dichloro-2-(methylthio)-5-pyrimidineamine can be utilized as a starting material for the synthesis of a hypothetical kinase inhibitor.

Caption: Generalized workflow for the synthesis of a kinase inhibitor.

Step-by-Step Methodology:

-

First Nucleophilic Aromatic Substitution: 4,6-dichloro-2-(methylthio)-5-pyrimidineamine is reacted with a primary or secondary amine (R1-NH2) in the presence of a base. The more reactive chlorine at the 4-position is typically displaced first, yielding an intermediate where one of the chloro groups is substituted.

-

Second Nucleophilic Aromatic Substitution: The remaining chlorine atom at the 6-position is then displaced by another nucleophile (R2-H), which could be another amine, an alcohol, or a thiol. This step allows for the introduction of a second point of diversity into the molecule.

This divergent synthetic approach enables the rapid generation of a library of compounds with different substituents at the 4 and 6 positions, which can then be screened for their kinase inhibitory activity.

Safety and Handling

4,6-dichloro-2-(methylthio)-5-pyrimidineamine is classified as a hazardous substance and should be handled with appropriate safety precautions.

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

4,6-dichloro-2-(methylthio)-5-pyrimidineamine is a valuable and versatile building block in organic synthesis, particularly for the development of novel kinase inhibitors. Its rich functionality allows for the creation of diverse molecular architectures, making it a key tool for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling is paramount for its successful application in the pursuit of new therapeutic agents.

References

- Google Patents. (2012). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

- Google Patents. (2012). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

Eureka | Patsnap. (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. [Link]

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

Sources

- 1. 333388-03-7|4,6-Dichloro-2-(methylthio)pyrimidin-5-amine|BLD Pharm [bldpharm.com]

- 2. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 5. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]

- 6. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Pyrimidineamines

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental component of nucleic acids, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ability to interact with a wide range of biological targets has led to the development of numerous therapeutic agents. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the vast potential of substituted pyrimidineamines, delving into their diverse biological activities, mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

The Pyrimidine Core: A Gateway to Diverse Biological Functions

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of life, forming the structural basis of uracil, thymine, and cytosine in DNA and RNA. This inherent biological relevance has made pyrimidine and its derivatives, particularly substituted pyrimidineamines, a focal point of drug discovery efforts. The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of its physicochemical properties and biological activity, leading to a broad spectrum of pharmacological effects. These include antimicrobial, anticancer, anti-inflammatory, and kinase inhibitory activities.[1][2][3] The versatility of the pyrimidine scaffold lies in its capacity to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules.

Unraveling the Anticancer Potential of Pyrimidineamines

Substituted pyrimidineamines have demonstrated significant promise as anticancer agents, with several compounds progressing into clinical trials and approved as drugs.[4] Their mechanisms of action are diverse, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Targeting the Engines of Cancer Growth

A primary mechanism by which pyrimidineamines exert their anticancer effects is through the inhibition of protein kinases.[5] Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many cancers.[6] Pyrimidine-based inhibitors can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate, thereby blocking downstream signaling pathways that promote cell growth and survival.[6][7]

For instance, certain pyrimidine derivatives have been designed to target Aurora kinases, which are essential for cell cycle progression. Inhibition of Aurora A kinase by a pyrimidine-based compound has been shown to reduce the levels of the oncoprotein MYC, leading to tumor regression in preclinical models.[2]

Another important target for pyrimidine-based anticancer agents is the microtubule network.[4] Microtubules are dynamic polymers essential for cell division, and compounds that disrupt their dynamics can induce cell cycle arrest and apoptosis.

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and how a pyrimidineamine-based inhibitor can block its activity.

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by a substituted pyrimidineamine.

Structure-Activity Relationship (SAR): Designing Potent and Selective Anticancer Agents

The anticancer activity of substituted pyrimidineamines is highly dependent on the nature and position of the substituents on the pyrimidine ring.[3] SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Key SAR observations for anticancer pyrimidineamines include:

-

Amino Group at C2 or C4: The presence of an amino group at the C2 or C4 position is often critical for activity, as it can form key hydrogen bonds with the target protein.

-

Aryl or Heteroaryl Substituents: The introduction of substituted aryl or heteroaryl groups at other positions of the pyrimidine ring can significantly enhance potency and modulate selectivity. For example, the presence of methoxy (-OCH3) groups on a phenyl ring can increase antiproliferative activity.[8]

-

Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic rings, such as thiazole or pyrazole, can lead to novel compounds with improved anticancer profiles.[9]

Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay

A fundamental experiment to assess the anticancer potential of substituted pyrimidineamines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[11]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the substituted pyrimidineamine compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[11]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

The following diagram outlines the workflow of the MTT assay.

Caption: Workflow of the MTT assay for determining the cytotoxicity of substituted pyrimidineamines.

Combating Microbial Resistance with Pyrimidineamines

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Substituted pyrimidineamines have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi.[9]

Mechanism of Action: Disrupting Essential Microbial Processes

The antimicrobial activity of pyrimidineamines can be attributed to their ability to interfere with various essential cellular processes in microorganisms. Some of the key mechanisms include:

-

Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids. Pyrimidineamines can act as competitive inhibitors of DHFR, leading to the depletion of essential metabolites and ultimately cell death.

-

Interference with Cell Wall Synthesis: Some pyrimidine derivatives can inhibit enzymes involved in the synthesis of peptidoglycan, a major component of the bacterial cell wall, leading to cell lysis.

-

Disruption of DNA Replication: Certain substituted pyrimidineamines can intercalate into DNA or inhibit enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV.

Structure-Activity Relationship (SAR): Tailoring Pyrimidineamines for Antimicrobial Efficacy

The antimicrobial potency and spectrum of activity of substituted pyrimidineamines are dictated by their chemical structure. Key SAR findings in this area include:

-

Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the microbial cell membrane.

-

Substitution Pattern: The nature and position of substituents on the pyrimidine ring can influence the binding affinity to the target enzyme and the spectrum of activity. For instance, the presence of halogen atoms or electron-withdrawing groups can enhance antimicrobial activity.

-

Side Chains: The introduction of specific side chains can improve the interaction with the target and overcome resistance mechanisms.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental parameter used to quantify the in vitro antimicrobial activity of a compound. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] The broth microdilution method is a widely used and standardized technique for determining MIC values.[13][14]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs after a defined incubation period.[15]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of the substituted pyrimidineamine in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[14]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

The following diagram illustrates the serial dilution process in a 96-well plate for MIC determination.

Caption: Schematic of a 96-well plate setup for MIC determination by broth microdilution.

Modulating Inflammatory Responses with Pyrimidineamines

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Substituted pyrimidineamines have shown potential as anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[16]

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of pyrimidineamines are often mediated through the inhibition of enzymes involved in the production of pro-inflammatory molecules. A primary target is the cyclooxygenase (COX) enzyme, which exists in two isoforms, COX-1 and COX-2.[16] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. By inhibiting COX enzymes, pyrimidineamines can reduce the production of prostaglandins and thereby alleviate inflammation.

The Future of Pyrimidineamines in Drug Discovery

The remarkable versatility of the substituted pyrimidineamine scaffold continues to make it a highly attractive starting point for the development of novel therapeutic agents. Future research in this area will likely focus on:

-

Targeted Drug Design: Utilizing structure-based drug design and computational modeling to develop highly selective inhibitors for specific biological targets.

-

Combinatorial Chemistry: Employing high-throughput synthesis and screening techniques to explore a vast chemical space of substituted pyrimidineamines.

-

Drug Delivery Systems: Developing innovative drug delivery strategies to enhance the bioavailability and therapeutic efficacy of pyrimidine-based drugs.

-

Multi-target Ligands: Designing single molecules that can simultaneously modulate multiple targets involved in a disease pathway, potentially leading to more effective and durable therapeutic responses.

By leveraging a deep understanding of their biological activities, mechanisms of action, and structure-activity relationships, the scientific community is well-positioned to unlock the full therapeutic potential of substituted pyrimidineamines and deliver the next generation of innovative medicines.

References

-

Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10–30. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. (2021). [Link]

-

Recent Advances in Pyrimidine-Based Drugs. Molecules. (2021). [Link]

-

Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). ResearchGate. (n.d.). [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. (2013). [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. (2023). [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. (2020). [Link]

-

Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals. (2021). [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. (2021). [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. (2022). [Link]

-

Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. MDPI. (2023). [Link]

-

Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. (2023). [Link]

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. (n.d.). [Link]

-

Anticancer assay (MTT). Bio-protocol. (n.d.). [Link]

-

Kinase assays. BMG LABTECH. (2020). [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. (n.d.). [Link]

-

Rashid, H. U., Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5485–5509. [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. ResearchGate. (2021). [Link]

-

Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. (2022). [Link]

-

Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry. (2023). [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. (2021). [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024). [Link]

-

Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. (2014). [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. (2021). [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. (2023). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. idexx.dk [idexx.dk]

- 13. protocols.io [protocols.io]

- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. google.com [google.com]

- 16. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

Methodological & Application

synthesis protocol for 4,6-dichloro-2-(methylthio)-5-pyrimidineamine

An Application Note for the Synthesis of 4,6-dichloro-2-(methylthio)-5-pyrimidineamine

Topic: Synthesis Protocol for 4,6-dichloro-2-(methylthio)-5-pyrimidineamine Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the multi-step synthesis of 4,6-dichloro-2-(methylthio)-5-pyrimidineamine, a key heterocyclic building block in medicinal chemistry. This substituted pyrimidine is a crucial intermediate for the synthesis of various pharmacologically active molecules, including analogues of the antiplatelet drug Ticagrelor.[1] The protocol herein details a robust and scalable synthetic route starting from 2-thiobarbituric acid, proceeding through methylation, chlorination, nitration, and a final selective reduction. Each step is accompanied by mechanistic insights, detailed experimental procedures, safety considerations, and characterization data to ensure reproducibility and safe laboratory practice.

Introduction and Synthetic Strategy

Substituted pyrimidines are privileged structures in drug discovery, forming the core of numerous therapeutic agents. 4,6-dichloro-2-(methylthio)-5-pyrimidineamine combines several key reactive sites: two electrophilic carbon atoms susceptible to nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions, and a nucleophilic amine at C5. This arrangement makes it an exceptionally versatile synthon for building complex molecular architectures, particularly in the development of kinase inhibitors and purine receptor modulators.

The synthetic strategy is designed as a four-step sequence that progressively builds the required functionality on the pyrimidine ring. The chosen pathway prioritizes the use of common laboratory reagents and aims for operational simplicity while addressing potential challenges such as regioselectivity and the management of hazardous reagents.

Overall Synthetic Workflow

The synthesis proceeds through three key intermediates to yield the final product. The logical flow ensures that the functional groups are introduced in an order that facilitates high-yield conversions and simplifies purification.

Caption: Four-step synthesis of the target compound.

Mechanistic Considerations

Chlorination (Step 2): The conversion of the dihydroxy pyrimidine to the dichloro derivative is a critical step. The hydroxyl groups of the tautomeric amide form of the pyrimidine ring are poor leaving groups. Phosphorus oxychloride (POCl₃) acts as both a chlorinating and dehydrating agent. The reaction is catalyzed by a tertiary amine like N,N-dimethylaniline, which activates the POCl₃, facilitating the nucleophilic attack by the pyrimidine oxygen atoms and subsequent substitution by chloride ions.[2]

Nitration (Step 3): The introduction of the nitro group at the C5 position is an electrophilic aromatic substitution. The pyrimidine ring is generally electron-deficient; however, the chloro and methylthio substituents are activating and ortho-, para-directing. A strong nitrating medium, such as a mixture of fuming nitric acid and sulfuric acid, is required to generate the highly electrophilic nitronium ion (NO₂⁺), which can then attack the electron-rich C5 position. Strict temperature control is paramount to prevent runaway reactions and the formation of byproducts.

Nitro Reduction (Step 4): The selective reduction of the nitro group in the presence of two reactive chloro substituents requires a mild and specific reducing agent.[3] While catalytic hydrogenation is a common method for nitro reduction, it carries a significant risk of hydrodechlorination. Chemical reductants are therefore preferred. Sodium dithionite (Na₂S₂O₄) is an effective choice as it operates under mild, typically biphasic, conditions and shows high chemoselectivity for the nitro group, leaving the C-Cl bonds intact.[3] Alternative reagents like iron powder in acetic acid have also been reported but can present challenges in industrial scale-up and product purification.[4][5]

Detailed Experimental Protocols

Safety First: Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood.

Step 1: Synthesis of 4,6-Dihydroxy-2-(methylthio)pyrimidine

-

Reagent Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-thiobarbituric acid (50.0 g, 0.347 mol) in a solution of sodium hydroxide (29.2 g, 0.730 mol) in 250 mL of deionized water. Cool the resulting solution to 0-5 °C in an ice bath.

-

Methylation: Add dimethyl sulfate (48.0 g, 0.380 mol) dropwise to the stirred solution over 1 hour, ensuring the temperature is maintained below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.

-

Work-up: Cool the reaction mixture back to 0-5 °C and carefully acidify to pH 2-3 with concentrated hydrochloric acid.

-

Isolation: A white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water (3 x 100 mL), and dry under vacuum at 60 °C to a constant weight.

Step 2: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine

-

Reagent Setup: To a 500 mL flask equipped with a reflux condenser and a calcium chloride drying tube, add 4,6-dihydroxy-2-(methylthio)pyrimidine (40.0 g, 0.253 mol) and phosphorus oxychloride (POCl₃) (150 mL, 1.61 mol).

-

Catalysis: Carefully add N,N-dimethylaniline (10 mL, 0.079 mol) dropwise to the stirred suspension.

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 5 hours. The reaction should become a clear, brown solution.

-

Work-up: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring in a 2 L beaker. Caution: This is a highly exothermic process that releases HCl gas.

-

Extraction: Once the ice has melted, extract the aqueous mixture with dichloromethane (3 x 200 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 150 mL) followed by brine (150 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product as an oil or low-melting solid.

Step 3: Synthesis of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine

-

Reagent Setup: In a 500 mL flask, cool concentrated sulfuric acid (120 mL) to 0 °C in an ice-salt bath.

-

Addition of Substrate: Add 4,6-dichloro-2-(methylthio)pyrimidine (30.0 g, 0.154 mol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Nitration: In a separate beaker, prepare a nitrating mixture by carefully adding concentrated sulfuric acid (40 mL) to fuming nitric acid (40 mL). Cool this mixture to 0 °C. Add the cold nitrating mixture dropwise to the reaction flask over 1.5 hours, maintaining the internal temperature at 0-5 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto 800 g of crushed ice. A pale-yellow solid will precipitate.

-

Isolation: Collect the solid by vacuum filtration, wash extensively with cold water until the filtrate is neutral (pH ~7). Dry the solid under vacuum at 40 °C.

Step 4: Synthesis of 4,6-Dichloro-2-(methylthio)-5-pyrimidineamine

-

Reagent Setup: In a 1 L three-neck flask, suspend the 4,6-dichloro-2-(methylthio)-5-nitropyrimidine (25.0 g, 0.104 mol) in a mixture of tetrahydrofuran (THF, 250 mL) and water (125 mL).

-

Reduction: Cool the suspension to 0-5 °C. Prepare a solution of sodium dithionite (Na₂S₂O₄) (87.0 g, 0.50 mol) in 250 mL of water. Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature below 10 °C.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Add ethyl acetate (300 mL) to the reaction mixture. Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 150 mL).

-

Purification: Combine the organic extracts, wash with brine (200 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Isolation: Recrystallize the crude solid from a mixture of ethanol and water to afford the final product as a pure crystalline solid.

Data Summary and Expected Results

| Compound Name | Molecular Weight ( g/mol ) | Starting Moles (mol) | Theoretical Yield (g) | Typical Yield (%) | Physical Appearance |

| 4,6-Dihydroxy-2-(methylthio)pyrimidine | 158.18 | 0.347 | 54.9 | 85-90% | White crystalline solid |

| 4,6-Dichloro-2-(methylthio)pyrimidine | 195.07[6] | 0.253 | 49.4 | 80-88% | Off-white low-melting solid |

| 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine | 240.07 | 0.154 | 37.0 | 90-95% | Pale-yellow solid |

| 4,6-Dichloro-2-(methylthio)-5-pyrimidineamine | 210.08 | 0.104 | 21.8 | 85-92% | Light tan crystalline solid |

Safety and Hazard Management

This synthesis involves several hazardous materials and reactions. A thorough risk assessment is mandatory before commencing any work.

-

Dimethyl Sulfate (Step 1): Extremely toxic, carcinogenic, and corrosive. Handle only in a fume hood with appropriate heavy-duty gloves. Have an ammonia solution available for decontamination of spills.

-

Phosphorus Oxychloride (POCl₃) (Step 2): Highly corrosive and reacts violently with water, releasing toxic HCl gas. The quenching procedure is extremely hazardous and must be performed slowly by adding the reaction mixture to a large excess of ice.

-

Fuming Nitric Acid / Sulfuric Acid (Step 3): Strong oxidizing agents and are extremely corrosive. The nitration reaction is highly exothermic and poses a risk of thermal runaway if temperature control is lost.

-

Chlorinated Pyrimidines: These compounds are irritants and may be harmful if ingested or absorbed through the skin.[6] Handle with care and avoid generating dust.

References

- Google Patents.A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

Eureka | Patsnap. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Available at: [Link]

-

PubChem. 4,6-Dichloro-2-(methylthio)pyrimidine. Available at: [Link]

- Google Patents.Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

-

ResearchGate. How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? Available at: [Link]

-

RASĀYAN Journal of Chemistry. SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Available at: [Link]

-

ORBi. Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. Available at: [Link]

-

ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Available at: [Link]

Sources

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 3. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. 4,6-Dichloro-2-(methylthio)pyrimidine | C5H4Cl2N2S | CID 80531 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Derivatization of 4,6-dichloro-2-(methylthio)-5-pyrimidineamine for Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, 4,6-dichloro-2-(methylthio)-5-pyrimidineamine stands out as a highly versatile and strategic building block. Its inherent structural features—an electron-deficient pyrimidine core, two differentially reactive chlorine atoms, and an adjacent nucleophilic amino group—provide a rich platform for combinatorial library synthesis and targeted drug design. The pyrimidine scaffold is a cornerstone in numerous therapeutic agents, particularly as a mimic for the purine core of ATP in kinase inhibitors.[1] This guide offers an in-depth exploration of the principal derivatization methods for this key intermediate, providing both the underlying chemical logic and field-tested protocols for its application in drug development programs. This molecule is a crucial intermediate in the synthesis of important pharmaceuticals, including the antiplatelet drug Ticagrelor.[2][3]

The Chemistry of the Core: Reactivity and Selectivity

The derivatization potential of 4,6-dichloro-2-(methylthio)-5-pyrimidineamine is governed by three primary reactive sites: the electrophilic carbons at the C4 and C6 positions, and the nucleophilic 5-amino group.

-

C4/C6 Positions (Electrophilic): The pyrimidine ring is intrinsically electron-deficient due to its two nitrogen atoms. This effect is significantly amplified by the strong electron-withdrawing nature of the two chlorine substituents.[4] Consequently, the C4 and C6 positions are highly activated towards Nucleophilic Aromatic Substitution (SNAr) . This is the most common and powerful strategy for introducing diversity at these positions.

-

5-Amino Group (Nucleophilic): The primary amine at the C5 position serves as a classical nucleophile, readily undergoing reactions such as N-acylation and N-alkylation to introduce a variety of functional groups.

This inherent reactivity allows for a sequential and controlled derivatization strategy, enabling the construction of complex molecular architectures from a single, readily available starting material.

Key Derivatization Strategy I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the workhorse for modifying the C4 and C6 positions. The reaction proceeds via a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex intermediate.[4] The choice of nucleophile and reaction conditions dictates the outcome, allowing for mono- or di-substitution.

Amination: Building the Diaminopyrimidine Core

The reaction with primary and secondary amines is a fundamental method for synthesizing 4,6-diaminopyrimidine derivatives, which are crucial precursors for kinase inhibitors and purine analogs.[4]

-

Causality of Reaction: The strong nucleophilicity of amines allows them to readily attack the electron-poor C4/C6 positions. Mono-substitution is typically achieved under mild conditions, while di-substitution may require more forcing conditions or palladium catalysis, especially for unsymmetrical products.[4] The steric and electronic properties of the incoming amine can influence the reaction rate and selectivity.

Protocol 1: Mono-Amination at the C4/C6 Position

This protocol describes a typical procedure for the selective mono-substitution of a chlorine atom with an amine.

Materials & Reagents:

-

4,6-dichloro-2-(methylthio)-5-pyrimidineamine (1.0 eq)

-

Primary or Secondary Amine (e.g., Methylamine, 1.1 eq)

-

Methanol (as solvent)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

Procedure:

-

Dissolve 4,6-dichloro-2-(methylthio)-5-pyrimidineamine in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the amine (e.g., a 33% solution of methylamine in methanol) to the solution.[5]

-

Add the base (TEA or DIPEA) to the reaction mixture.

-

Heat the mixture to reflux (typically 60-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 4-amino-6-chloro-2-(methylthio)-5-pyrimidineamine derivative.

Diagram 1: SNAr Amination Workflow

Caption: General workflow for mono-amination via SNAr.

Alkoxylation and Thiolation

Reactions with alcohols (alkoxylation) or thiols (thiolation) proceed via a similar SNAr mechanism to yield alkoxy or thioether derivatives, respectively. These transformations are critical for modulating properties like solubility, lipophilicity, and metabolic stability.

-

Causality of Reaction: Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are typically required to deprotonate the alcohol or thiol, generating the more potent alkoxide or thiolate nucleophile needed to efficiently displace the chloride.

Key Derivatization Strategy II: Palladium-Catalyzed Cross-Coupling

For the construction of carbon-carbon and more complex carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions are indispensable tools. These methods have revolutionized synthetic chemistry by offering mild conditions and broad functional group tolerance.[6][7]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction couples the chloro-pyrimidine with an aryl or heteroaryl boronic acid, creating a new C-C bond. This is a premier method for introducing diverse aromatic and heterocyclic moieties.[8][9]

-

Causality of the Catalytic Cycle: The reaction is driven by a Pd(0)/Pd(II) catalytic cycle.[10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

-

Reductive Elimination: The two organic partners are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

-

-

Key Parameters: The choice of palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K3PO4, K2CO3), and solvent (e.g., 1,4-dioxane, toluene, DMF) is critical for achieving high yields and must be optimized for each substrate combination.[8]

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a mono-substituted chloro-pyrimidine derivative with a boronic acid.

Materials & Reagents:

-

Substituted 6-chloro-pyrimidineamine (1.0 eq)

-

Aryl/Heteroaryl Boronic Acid (1.2-1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., K3PO4 or K2CO3, 2.0-3.0 eq)

-

Anhydrous Solvent (e.g., 1,4-Dioxane)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloro-pyrimidine, boronic acid, and base.

-

Add the palladium catalyst to the flask.

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using a freeze-pump-thaw cycle.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous work-up (e.g., extract with ethyl acetate and wash with brine).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the C-C coupled product.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: Advanced C-N Bond Formation

The Buchwald-Hartwig amination is a powerful alternative to classical SNAr for forming C-N bonds, especially with less nucleophilic amines or sterically hindered substrates.[6][7]

-

Causality and Ligand Choice: This reaction also follows a Pd(0)/Pd(II) cycle, but its success is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BrettPhos).[11][12] These ligands facilitate the crucial reductive elimination step, which is often the rate-limiting step, and prevent catalyst decomposition.[6] A strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4) is required to deprotonate the amine or facilitate the formation of the key palladium-amido intermediate.[7]

Comparative Data Summary

The following table summarizes typical conditions for the key derivatization strategies, allowing for a direct comparison to guide experimental design.

| Derivatization Method | Reactant | Typical Catalyst | Typical Base | Typical Solvent | Approx. Temp. (°C) |

| SNAr Amination | Amine | None | TEA, DIPEA | Methanol, Ethanol | 60 - 80 |

| SNAr Alkoxylation | Alcohol | None | NaH, K2CO3 | THF, DMF | 25 - 80 |

| Suzuki-Miyaura Coupling | Boronic Acid | Pd(PPh3)4 | K3PO4, K2CO3 | 1,4-Dioxane, Toluene | 80 - 110 |

| Buchwald-Hartwig Amination | Amine | Pd2(dba)3 + Ligand | NaOt-Bu, K3PO4 | Toluene, Dioxane | 80 - 110 |

Conclusion

4,6-dichloro-2-(methylthio)-5-pyrimidineamine is a cornerstone intermediate whose value is fully realized through strategic and controlled derivatization. By leveraging the distinct reactivity of its chloro and amino substituents through SNAr and palladium-catalyzed cross-coupling reactions, researchers can efficiently access a vast chemical space. The protocols and principles outlined in this guide provide a robust framework for the rational design and synthesis of novel pyrimidine-based compounds, accelerating the journey from a versatile scaffold to a potential therapeutic agent.

References

- Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. (2016). Eureka | Patsnap.

-

Lynch, D. E., & McClenaghan, I. (2000). 4,6-Dichloro-2-(methylthio)pyrimidine. Acta Crystallographica Section C: Crystal Structure Communications, 56(10), e536. Available at: [Link]

- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. (n.d.). Google Patents.